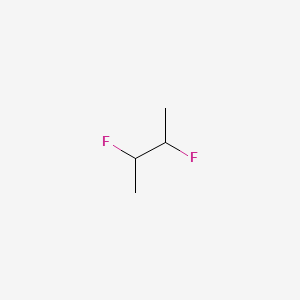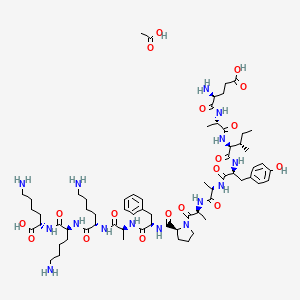
1,3,5,7,9-Pentathiecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7,9-Pentathiecane can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with lithium derivatives of sulfur-containing compounds . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7,9-Pentathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,3,5,7,9-Pentathiecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,7,9-Pentathiecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, influencing biological and chemical processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetrathiocane: Contains four sulfur atoms in a cyclic structure.
1,3,5-Trithiocane: Contains three sulfur atoms in a cyclic structure.
1,3-Dithiocane: Contains two sulfur atoms in a cyclic structure.
Uniqueness
1,3,5,7,9-Pentathiecane is unique due to its five sulfur atoms, which provide distinct chemical properties and reactivity compared to compounds with fewer sulfur atoms. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2372-99-8 |
|---|---|
Fórmula molecular |
C5H10S5 |
Peso molecular |
230.5 g/mol |
Nombre IUPAC |
1,3,5,7,9-pentathiecane |
InChI |
InChI=1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2 |
Clave InChI |
OORAADWLEVSLPL-UHFFFAOYSA-N |
SMILES canónico |
C1SCSCSCSCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)



![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)





